4-bromo-N-[(6-cyclopropylpyridin-3-yl)methyl]thiophene-2-carboxamide
Description
Properties
IUPAC Name |
4-bromo-N-[(6-cyclopropylpyridin-3-yl)methyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2OS/c15-11-5-13(19-8-11)14(18)17-7-9-1-4-12(16-6-9)10-2-3-10/h1,4-6,8,10H,2-3,7H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHVHCPWPRNPRLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(C=C2)CNC(=O)C3=CC(=CS3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[(6-cyclopropylpyridin-3-yl)methyl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the bromination of thiophene derivatives followed by coupling reactions with pyridine derivatives. The reaction conditions often involve the use of reagents such as n-butyllithium (n-BuLi) and dimethylformamide (DMF) under controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-[(6-cyclopropylpyridin-3-yl)methyl]thiophene-2-carboxamide undergoes several types of chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: Such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds using palladium catalysts.
Oxidation and Reduction Reactions: These reactions modify the oxidation state of the compound, often using reagents like hydrogen peroxide or sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate.
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various biaryl compounds, while nucleophilic substitution can produce a range of substituted thiophene derivatives .
Scientific Research Applications
4-bromo-N-[(6-cyclopropylpyridin-3-yl)methyl]thiophene-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 4-bromo-N-[(6-cyclopropylpyridin-3-yl)methyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiophene Carboxamides with Thiazolyl-Benzyl Substituents ()
A series of N-(5-R-benzyl-1,3-thiazol-2-yl)thiophene-2-carboxamides (e.g., 5a–h ) and their 4-bromo analogs (e.g., 6a–f ) were synthesized and evaluated for anticancer activity . Key comparisons include:
| Compound ID | Thiophene Substituent | N-Substituent (Benzyl-Thiazolyl Group) | Biological Activity |
|---|---|---|---|
| 5f | H | 2,4-Dichlorobenzyl | Significant cytotoxic/cytostatic effects |
| 6d | Br | 2,4-Dichlorobenzyl | Moderate activity (inferior to 5f) |
| Target | Br | 6-Cyclopropylpyridin-3-ylmethyl | Not reported (inferred potential based on structural analogs) |
- Substituent Impact: Bromine vs. N-Substituent Differences: The target compound’s 6-cyclopropylpyridinylmethyl group replaces the dichlorobenzyl-thiazolyl moiety in 5f/6d. Cyclopropyl groups are known to improve metabolic stability by reducing oxidative metabolism, while pyridine rings can enhance solubility and hydrogen-bonding interactions .
Amorphous Thiophene Carboxamides ()
A structurally related compound, 5-chloro-N-formyl-N-({[(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide , was prepared as an amorphous co-precipitate to enhance bioavailability . Key contrasts:
- Halogen Effects : Bromine’s larger atomic radius and lipophilicity may alter target engagement compared to chlorine. Chlorine’s smaller size could favor tighter binding in some cases.
- Formulation Strategy : The amorphous form in highlights the role of solid-state engineering in improving dissolution rates, a consideration absent in the target compound’s current data .
Research Implications and Gaps
- Activity Prediction : The target compound’s pyridine and cyclopropyl groups may confer improved pharmacokinetics over benzyl-thiazolyl analogs but require empirical validation.
- Bromine’s Role : Contrary to 6d , bromine in other contexts (e.g., kinase inhibitors) has enhanced potency, suggesting target-specific outcomes .
Biological Activity
4-Bromo-N-[(6-cyclopropylpyridin-3-yl)methyl]thiophene-2-carboxamide is a synthetic compound that combines a brominated thiophene structure with a cyclopropyl-substituted pyridine moiety. Its molecular formula is C14H13BrN2OS, and it has a molecular weight of 337.24 g/mol. The compound appears as a yellow solid with a melting point between 163 °C and 166 °C .
Structural Characteristics
The unique structure of this compound imparts significant chemical reactivity and potential biological properties. The presence of the bromine atom enhances its electrophilic character, while the thiophene ring contributes to its electronic properties, which may influence interactions with biological targets such as proteins or enzymes.
While specific biological activities of this compound are not extensively documented, its structural components suggest potential interactions with various biological targets. The thiophene moiety is known for its ability to modulate biological activity through interactions with enzymes and receptors.
Potential Biological Targets
- Enzymatic Inhibition : The compound may inhibit specific enzymes due to its structural features, particularly through the formation of non-covalent interactions.
- Protein Binding : The electronic properties of the thiophene ring could facilitate binding to protein active sites, potentially altering their function.
Case Studies and Experimental Data
Research on similar compounds indicates that thiophene derivatives often exhibit significant biological activities, including anti-inflammatory and anticancer properties. For instance, compounds with similar structures have been shown to inhibit cell proliferation in various cancer cell lines.
| Compound | Biological Activity | Mechanism |
|---|---|---|
| Compound A | Anticancer | Enzyme inhibition |
| Compound B | Anti-inflammatory | Receptor modulation |
Pharmacokinetics
The pharmacokinetic profile of this compound has not been explicitly studied; however, compounds with similar structures often demonstrate favorable solubility in polar solvents, which can enhance bioavailability.
Synthesis and Production
The synthesis of this compound typically involves multi-step organic reactions. A common method includes:
- Formation of the Thiophene Ring : Starting from commercially available precursors.
- Bromination : Introducing the bromine atom into the thiophene structure.
- Coupling Reaction : Linking the cyclopropyl-substituted pyridine moiety through nucleophilic substitution or coupling reactions like Suzuki-Miyaura coupling.
Industrial production may utilize continuous flow reactors to optimize yield and purity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
